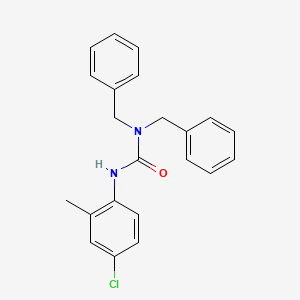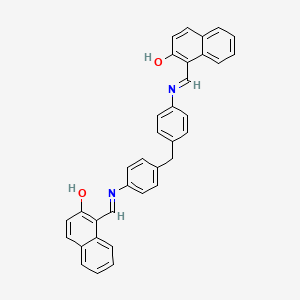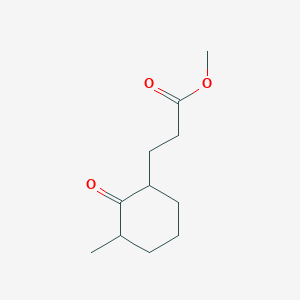![molecular formula C16H12Cl5NO B11958871 N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide CAS No. 81012-95-5](/img/structure/B11958871.png)
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide is an organochlorine compound known for its significant applications in various fields, including agriculture and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to purification processes, such as recrystallization, to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on biological systems and its potential use as a biocide.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the production of other chemicals and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound targets specific enzymes and receptors, interfering with their normal activity. This can result in the inhibition of metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (Dicofol): Used as an acaricide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A metabolite of DDT.
Uniqueness
N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Propiedades
Número CAS |
81012-95-5 |
|---|---|
Fórmula molecular |
C16H12Cl5NO |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H12Cl5NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23) |
Clave InChI |
MCSLBZGLEIGWTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)



![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)





